molecular formula C12H16BNO4 B8021028 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B8021028
M. Wt: 249.07 g/mol
InChI Key: UJZKCSUOWLEUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine: is a chemical compound known for its unique structure and reactivity It features a boron-containing dioxaborolane ring fused with a dioxolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophiles. This reactivity is exploited in various coupling reactions, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research areas where other boron-containing compounds may not be as effective .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)8-5-9-10(14-6-8)16-7-15-9/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZKCSUOWLEUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.